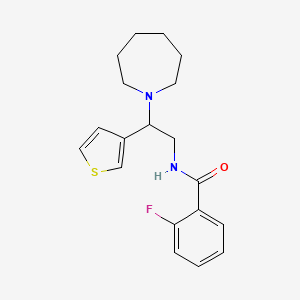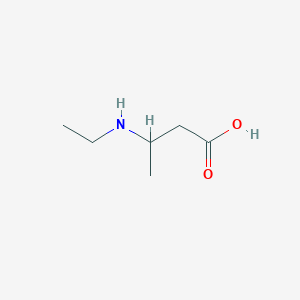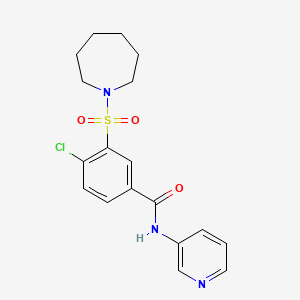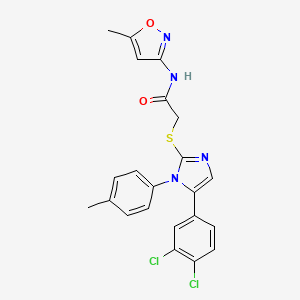
Propane-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of propane-2-sulfonyl fluoride involves innovative methodologies. One approach utilizes the electrochemical oxidative coupling of thiols and potassium fluoride, resulting in a mild and environmentally benign process. This method uses thiols or disulfides as starting materials, combined with KF, providing an inexpensive and abundant fluoride source without additional oxidants or catalysts.Molecular Structure Analysis
Investigations into the molecular structure of propane-2-sulfonyl fluoride and related sulfonyl fluorides reveal insights into their chemical reactivity and stability. The sulfonyl fluoride group in these compounds acts as a versatile functional group for further chemical transformations, particularly in sulfur (VI) fluoride exchange reactions.Chemical Reactions Analysis
Sulfonyl fluorides, including propane-2-sulfonyl fluoride, participate in various chemical reactions. Notably, they are employed in SuFEx click chemistry, enabling the formation of sulfonate connections and facilitating the synthesis of complex molecules with high specificity and efficiency. These reactions are valuable for generating new modules with a pendant sulfonyl fluoride handle, which can undergo facile and selective SuFEx reactions.Wissenschaftliche Forschungsanwendungen
- Synthesis and Chemical Biology Applications Propane-2-sulfonyl fluoride and its derivatives have been extensively studied for their applications in synthesis and chemical biology. One notable application is in the field of “click chemistry”, particularly sulfur (VI) fluoride exchange-based reactions. These reactions involve the use of sulfonyl fluorides as synthetic motifs, thanks to their broad substrate scope and mild reaction conditions. Researchers have developed environmentally benign approaches, such as electrochemical methods, to harness the potential of these compounds.
- Drug and Natural Product Modification Sulfonyl fluoride derivatives, including propane-2-sulfonyl fluoride, find application in modifying drugs and natural products. Novel synthetic methods, such as visible-light-mediated decarboxylative fluorosulfonylethylation, have been developed. These methods are applicable to various alkyl carboxylic acids, including primary, secondary, and tertiary acids.
- SuFEx is a powerful chemical tool that enables irreversible cross-linking between interacting biomolecules. Proximity-enabled SuFEx reactions involve aryl fluorosulfate or aryl sulfonyl fluoride reacting with nucleophiles on the target. Propane-2-sulfonyl fluoride serves as a representative SuFEx warhead in these applications .
- SuFEx Click Chemistry SuFEx click chemistry allows the formation of sulfonate connections, facilitating the synthesis of complex molecules with high specificity and efficiency. Sulfonyl fluorides, including propane-2-sulfonyl fluoride, play a pivotal role in this context.
- Innovative Synthesis Methods The synthesis of propane-2-sulfonyl fluoride and related compounds involves innovative methodologies. For instance, the electrochemical oxidative coupling of thiols and potassium fluoride provides a mild and environmentally benign approach. This method utilizes thiols or disulfides as starting materials, highlighting an inexpensive and abundant fluoride source without additional oxidants or catalysts.
SuFEx (Sulfur (VI) Fluoride Exchange) Reactions
Wirkmechanismus
Target of Action
Propane-2-sulfonyl fluoride, like other sulfonyl fluorides, is primarily used as an electrophilic warhead by both medicinal chemists and chemical biologists . The compound’s primary targets are context-specific amino acids or proteins . These targets are chosen for their unique stability-reactivity balance, which makes them attractive for diverse applications .
Mode of Action
The mode of action of propane-2-sulfonyl fluoride involves the compound interacting with its targets through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The proximity of the aryl sulfonyl fluoride to a nucleophile on the target enables the compound to react with the nucleophile via SuFEx, irreversibly cross-linking the interacting biomolecules .
Biochemical Pathways
The biochemical pathways affected by propane-2-sulfonyl fluoride are those involving the targets of the compound. The compound’s interaction with its targets can lead to the inactivation of enzymes, thereby affecting the corresponding biochemical pathways . For example, the compound can react with active site amino acids to inactivate these enzymes .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability.
Result of Action
The result of the action of propane-2-sulfonyl fluoride is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This can lead to the inactivation of enzymes , potentially affecting various biological processes. For example, the compound has been found to be effective at killing Gram-negative bacteria .
Action Environment
The action of propane-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it can remain stable and reactive in a biological environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propane-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYJSUNHPISQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)





![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)